4-Cyclopropoxy-5-isopropoxy-2-(methylthio)pyridine
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Overview
Description
4-Cyclopropoxy-5-isopropoxy-2-(methylthio)pyridine is an organic compound with the molecular formula C12H17NO2S It is a pyridine derivative characterized by the presence of cyclopropoxy, isopropoxy, and methylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-isopropoxy-2-(methylthio)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through a cyclization reaction.
Introduction of Substituents: The cyclopropoxy, isopropoxy, and methylthio groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-isopropoxy-2-(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
4-Cyclopropoxy-5-isopropoxy-2-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-isopropoxy-2-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-2-isopropoxy-3-(methylthio)pyridine
- 5-Cyclopropoxy-2-isopropoxy-4-(methylthio)pyridine
Uniqueness
4-Cyclopropoxy-5-isopropoxy-2-(methylthio)pyridine is unique due to its specific arrangement of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methylsulfanyl-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C12H17NO2S/c1-8(2)14-11-7-13-12(16-3)6-10(11)15-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
BYTDTNIOSHXFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1OC2CC2)SC |
Origin of Product |
United States |
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